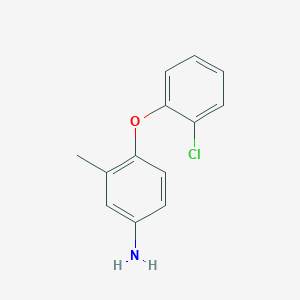

4-(2-Chlorophenoxy)-3-methylaniline

説明

4-(2-Chlorophenoxy)-3-methylaniline, also known as 4-chloro-3-methylaniline, is an aromatic amine used in a variety of scientific and industrial applications. It is a colorless solid with a melting point of 82-84°C and is soluble in water, ethanol, and other organic solvents. 4-chloro-3-methylaniline is widely used in organic synthesis, as an intermediate in the preparation of organic compounds, and as a reagent in the synthesis of pharmaceuticals and other compounds.

科学的研究の応用

Antioxidant Activities

4-(2-Chlorophenoxy)-3-methylaniline and related compounds have been studied for their potential antioxidant activities. For instance, novel compounds synthesized from reactions involving 2-chloro-4-methylaniline and similar substances have demonstrated significant antioxidant activities and lipid peroxidation inhibition, which could be useful in managing oxidative stress conditions (Topçu et al., 2021).

Spectral Analysis and Ab Initio Calculations

Spectral analysis, such as Fourier transform infrared (FTIR) and FT-Raman, of compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, provides valuable insights into their vibrational modes and molecular structures. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds (Arjunan & Mohan, 2008).

Degradation and Mineralization Studies

Research has also focused on the degradation and mineralization of chlorophenol compounds, such as 4-chlorophenol, using organic oxidants. These studies are essential for understanding how these compounds can be broken down in environmental contexts, which has implications for pollution control and environmental protection (Sharma, Mukhopadhyay, & Murthy, 2012).

Carcinogenic Potential Investigation

There have been investigations into the carcinogenic potential of related compounds, such as 4,4′-methylene-bis(2-chloroaniline) and 4,4′-methylene-bis(2-methylaniline), in animal models. These studies provide critical data on the health impacts and safety of such chemicals (Stula, Sherman, Zapp, & Clayton, 1975).

Chemical Analysis in Agriculture

4-(2-Chlorophenoxy)-3-methylaniline and its derivatives are also important in the agricultural sector, particularly in the analysis of chlorophenoxy acid herbicides. Techniques such as high-performance liquid chromatography (HPLC) are used for detecting these compounds in environmental samples, contributing to the monitoring and management of herbicide use (Wintersteiger, Goger, & Krautgartner, 1999).

Fungicidal Activity

Additionally, derivatives of 4-(2-Chlorophenoxy)-3-methylaniline have been explored for their fungicidal activity, indicating potential applications in pest control and agriculture (Kuzenkov & Zakharychev, 2009).

Safety and Hazards

作用機序

Target of Action

Similar compounds such as dorzagliatin, a glucokinase activator, have been shown to target glucokinase, a rate-limiting enzyme expressed primarily in hepatocytes, and pancreatic β-cells and α-cells . Glucokinase plays a critical role in glucose homeostasis .

Mode of Action

It’s worth noting that similar compounds like dorzagliatin improve glycaemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner . Another compound, CBA, has been shown to inhibit TMEM206 mediated currents at low pH .

Biochemical Pathways

Compounds with similar structures have been shown to affect glucose homeostasis by allosterically stimulating glucokinase . Another compound, CBA, has been shown to inhibit TMEM206, which conducts Cl− ions across plasma and vesicular membranes .

Pharmacokinetics

Similar compounds like dorzagliatin are orally administered and specifically formulated to increase the enzymatic activity of glucokinase while maintaining its glucose sensing function and to ensure optimal drug distribution in major target tissues, such as liver, pancreas, and small intestine .

Result of Action

Similar compounds like dorzagliatin have been shown to improve glycaemic control in adult patients with type 2 diabetes mellitus .

特性

IUPAC Name |

4-(2-chlorophenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-10(15)6-7-12(9)16-13-5-3-2-4-11(13)14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDBKDXOJHCDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenoxy)-3-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

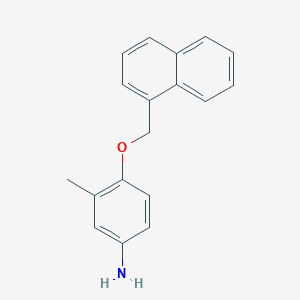

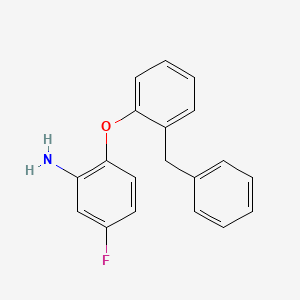

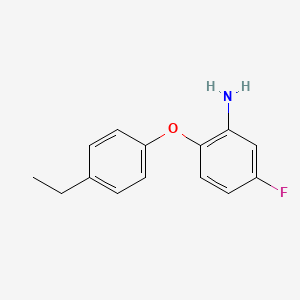

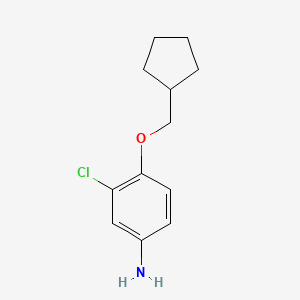

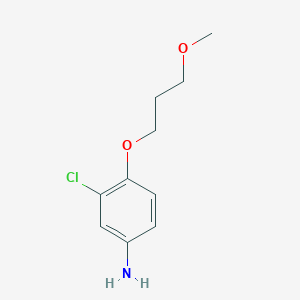

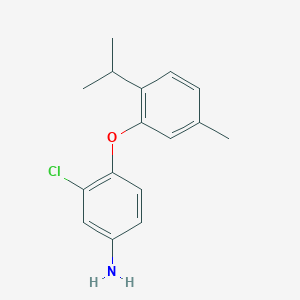

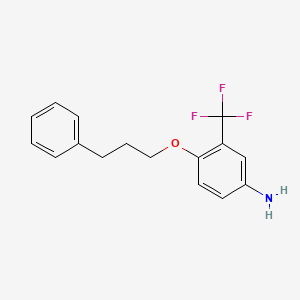

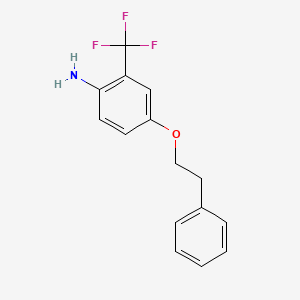

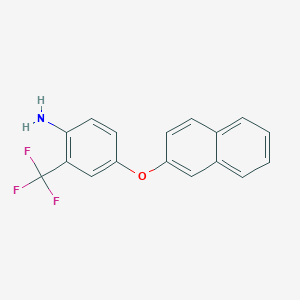

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide](/img/structure/B3173255.png)

![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)

![[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3173321.png)

![N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-dimethylamine](/img/structure/B3173330.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-3-methylphenylamine](/img/structure/B3173332.png)